molecular formula C11H7Cl2N3O4 B10905310 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B10905310
M. Wt: 316.09 g/mol
InChI Key: OMLKYHYGGGAPKV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a dichlorobenzyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene through benzylic bromination using hydrogen peroxide and hydrobromic acid under light irradiation . This intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Finally, the carboxylic acid group is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the benzylic bromination step can be performed in a microchannel reactor to enhance reaction efficiency and control . The subsequent steps are optimized for large-scale production, ensuring minimal waste and high atom economy.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring, nitro group, and carboxylic acid group allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H7Cl2N3O4

Molecular Weight

316.09 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)

InChI Key

OMLKYHYGGGAPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

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